molecular formula C18H19N5O B7150631 N-(1-benzylpyrazol-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide

N-(1-benzylpyrazol-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B7150631
M. Wt: 321.4 g/mol
InChI Key: WSNUILUDKSEWMU-UHFFFAOYSA-N
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Description

N-(1-benzylpyrazol-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that features a unique structure combining a benzylpyrazole moiety with a tetrahydroimidazopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

N-(1-benzylpyrazol-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c24-18(16-11-19-17-8-4-5-9-23(16)17)21-15-10-20-22(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,10-11,13H,4-5,8-9,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNUILUDKSEWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C2C(=O)NC3=CN(N=C3)CC4=CC=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrazol-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzylpyrazole Moiety: This step involves the reaction of benzyl bromide with pyrazole in the presence of a base such as potassium carbonate to form 1-benzylpyrazole.

    Construction of the Tetrahydroimidazopyridine Core: This can be achieved by cyclization reactions involving appropriate precursors like 2-aminopyridine and ethyl acetoacetate under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the benzylpyrazole with the tetrahydroimidazopyridine core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(1-benzylpyrazol-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes.

    Chemical Biology: Employed in the design of chemical probes to study protein-ligand interactions.

    Industrial Applications: Potential use in the development of new materials with specific properties due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(1-benzylpyrazol-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. It may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity. The exact pathways and targets can vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenylpyrazol-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide
  • N-(1-methylpyrazol-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide

Uniqueness

N-(1-benzylpyrazol-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug development and other applications.

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